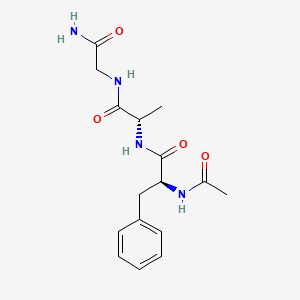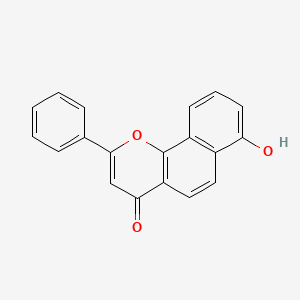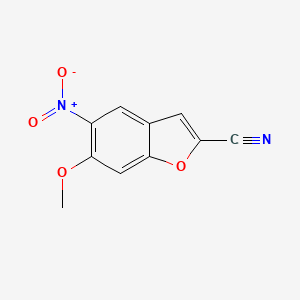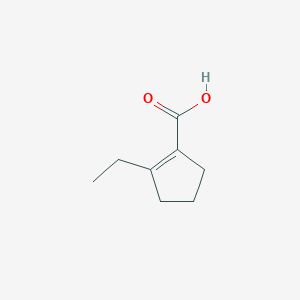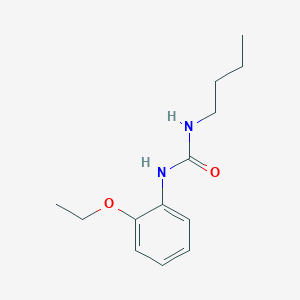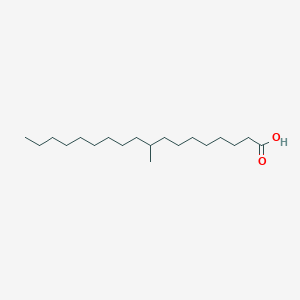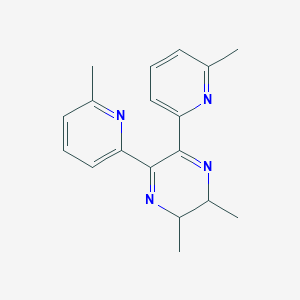
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and two 6-methylpyridin-2-yl groups attached to a dihydropyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyrazine with 6-methylpyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the best catalysts and solvents for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The methyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives with different degrees of saturation.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethyl-5-(3-methylbutyl)pyrazine
- 2,3-Dimethyl-5-isopentylpyrazine
- 5-Isoamyl-2,3-dimethyl-pyrazin
Uniqueness
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine stands out due to its unique combination of methyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
89684-62-8 |
|---|---|
Fórmula molecular |
C18H20N4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2,3-dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C18H20N4/c1-11-7-5-9-15(19-11)17-18(22-14(4)13(3)21-17)16-10-6-8-12(2)20-16/h5-10,13-14H,1-4H3 |
Clave InChI |
TYQWBSIPLVZGJK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N=C(C(=N1)C2=CC=CC(=N2)C)C3=CC=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


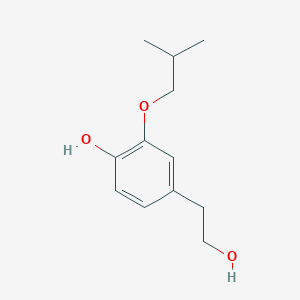
![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)

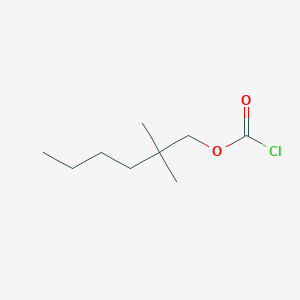
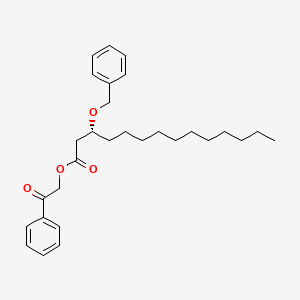
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
